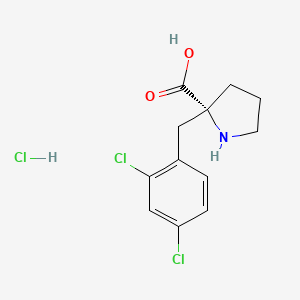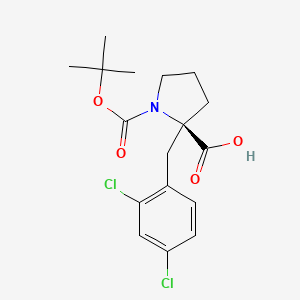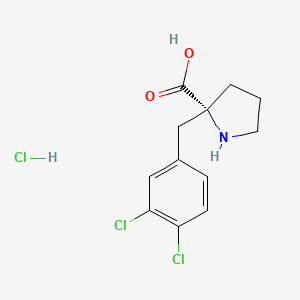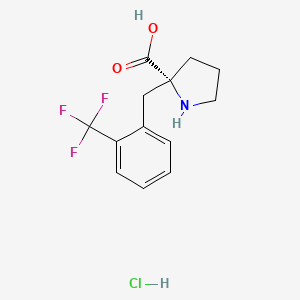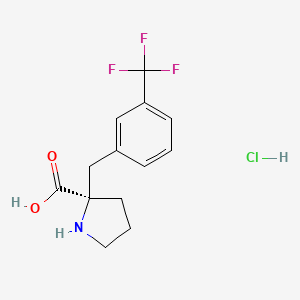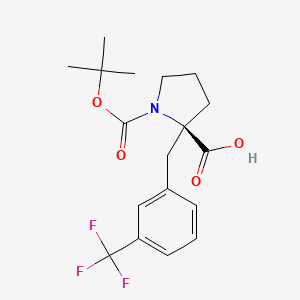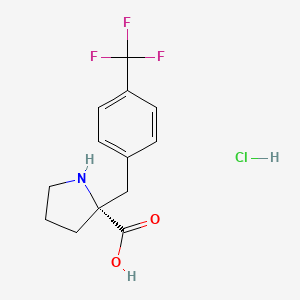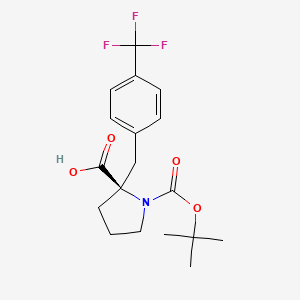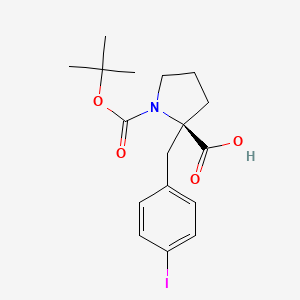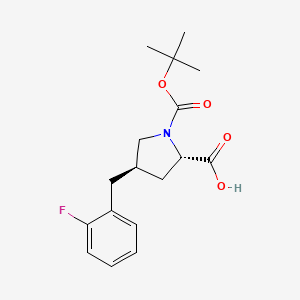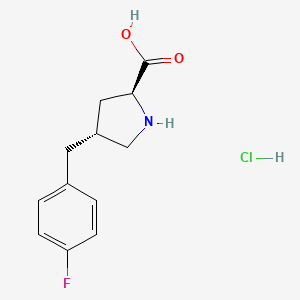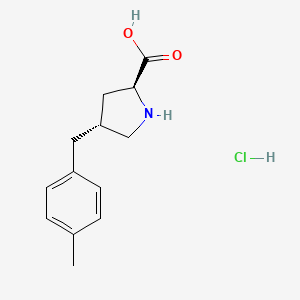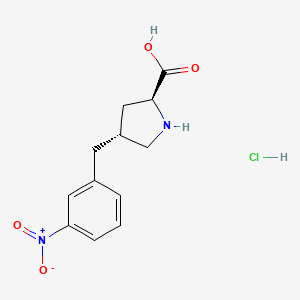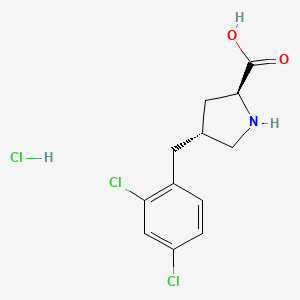![molecular formula C14H11NO2 B1302995 2-[2-(ヒドロキシメチル)フェノキシ]ベンゼンカルボニトリル CAS No. 59167-65-6](/img/structure/B1302995.png)
2-[2-(ヒドロキシメチル)フェノキシ]ベンゼンカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a benzenecarbonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .
科学的研究の応用
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 2-(hydroxymethyl)phenol with 2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
化学反応の分析
Types of Reactions
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Formation of 2-[2-(carboxyphenoxy)]benzenecarbonitrile or 2-[2-(formylphenoxy)]benzenecarbonitrile.
Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of substituted derivatives like 2-[2-(hydroxymethyl)phenoxy]-4-bromobenzenecarbonitrile.
作用機序
The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the benzenecarbonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
類似化合物との比較
Similar Compounds
- 2-[2-(Methoxymethyl)phenoxy]benzenecarbonitrile
- 2-[2-(Ethoxymethyl)phenoxy]benzenecarbonitrile
- 2-[2-(Hydroxymethyl)phenoxy]benzaldehyde
Uniqueness
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the nitrile group provides a handle for nucleophilic addition or substitution reactions. This combination of functional groups makes it a versatile compound for various research applications .
特性
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJBTJQWREABX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376900 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59167-65-6 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
